

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine (TBS-ONH2)

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Compound of Interest

Compound Name:	O-(tert- Butyldimethylsilyl)hydroxylamine
Cat. No.:	B1309327

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine, commonly abbreviated as TBS-ONH2, is a pivotal reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its primary utility lies in its role as a protected form of hydroxylamine, enabling the efficient synthesis of hydroxamic acids. Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors, with prominent examples in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant biological context of TBS-ONH2.

Chemical and Physical Properties

The quantitative properties of TBS-ONH2 are summarized in the table below, providing a clear reference for its use in experimental settings.

Property	Value	Reference
Molecular Formula	C6H17NOSi	[1]
Molecular Weight	147.29 g/mol	[1]
Appearance	Colorless to white solid (crystals or powder)	[2] [3]
Melting Point	62-65 °C	[2]
Boiling Point	87-90 °C at 40 mmHg	[2]
CAS Number	41879-39-4	[1]
InChI Key	SSUCKKNRCOFUPT- UHFFFAOYSA-N	[2]
SMILES	CC(C)(C)--INVALID-LINK-- (C)ON	[2]

Applications in Synthesis: The Formation of Hydroxamic Acids

TBS-ONH₂ is extensively used as a hydroxylamine surrogate in the synthesis of hydroxamic acids from carboxylic acids. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the oxygen atom of hydroxylamine, allowing for controlled reactions and preventing unwanted side reactions. The general workflow involves the coupling of a carboxylic acid with TBS-ONH₂, followed by the deprotection of the silyl ether to yield the final hydroxamic acid.

Experimental Protocol: General Synthesis of Hydroxamic Acids using TBS-ONH₂

This protocol outlines a general procedure for the synthesis of hydroxamic acids from a carboxylic acid precursor using TBS-ONH₂.

1. Activation of the Carboxylic Acid:

- The carboxylic acid is first activated to facilitate the subsequent coupling reaction. A common method is the formation of a mixed anhydride.
- To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) at 0 °C, add a base such as triethylamine or N,N-diisopropylethylamine (1.1 equivalents).
- Slowly add a chloroformate, such as ethyl chloroformate or isobutyl chloroformate (1.1 equivalents), and stir the reaction mixture at 0 °C for 30-60 minutes.

2. Coupling with TBS-ONH₂:

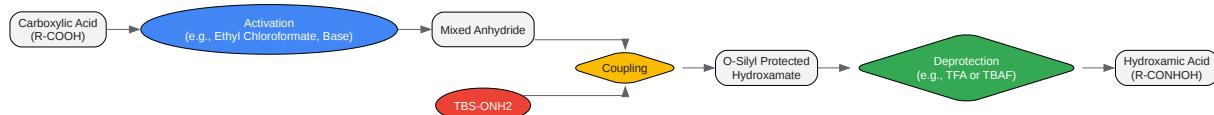
- To the activated carboxylic acid mixture, add a solution of **O-(tert-Butyldimethylsilyl)hydroxylamine** (1.2 equivalents) in the same solvent.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

3. Deprotection of the TBS Group:

- The resulting O-silylated hydroxamic acid is then deprotected to yield the final hydroxamic acid. Several methods can be employed for the cleavage of the TBS ether.[4][5]
- Acidic Conditions: A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane, often with a scavenger such as anisole.[6] The reaction is typically stirred at room temperature for 1-4 hours.
- Fluoride-Based Reagents: Alternatively, fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran or cesium fluoride (CsF) in methanol can be used for the deprotection.[6][7] These reactions are generally mild and proceed at room temperature.

- After deprotection, the reaction mixture is concentrated, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the pure hydroxamic acid.

Experimental Workflow for Hydroxamic Acid Synthesis



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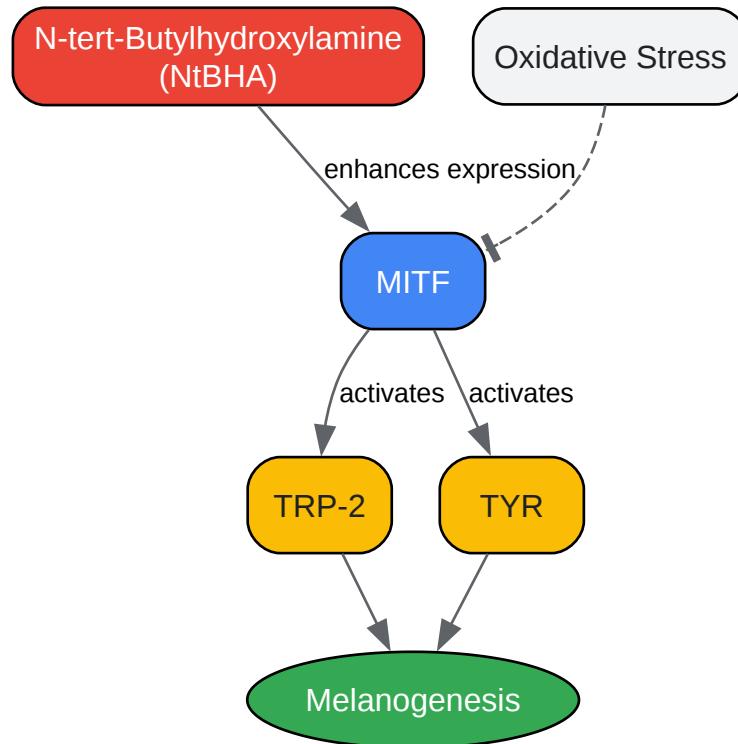
Caption: General workflow for the synthesis of hydroxamic acids using TBS-ONH2.

Biological Context and Relevance to Drug Development

While TBS-ONH2 is a synthetic reagent and not expected to have direct biological activity, the hydroxamic acids synthesized using this molecule are of significant interest to drug development professionals. Hydroxamic acids are known to chelate metal ions and are key pharmacophores in a variety of enzyme inhibitors. A prime example is their role as zinc-binding groups in histone deacetylase (HDAC) inhibitors, which are a class of drugs used in cancer therapy.

A related but structurally distinct compound, N-tert-Butylhydroxylamine (NtBHA), has been shown to modulate the MITF (Microphthalmia-associated transcription factor) signaling pathway.^[8] This pathway is crucial for melanogenesis. In a study, NtBHA was found to promote melanin production under conditions of oxidative stress by enhancing the expression of MITF and its downstream targets, TRP-2 and TYR.^[8] It is important to emphasize that TBS-ONH2 and NtBHA are different molecules, and the biological activity of NtBHA is not directly transferable to TBS-ONH2. However, this highlights the potential for hydroxylamine derivatives to interact with biological systems.

MITF Signaling Pathway Modulated by N-tert-Butylhydroxylamine



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Caption: MITF signaling pathway in melanogenesis modulated by NtBHA.

Conclusion

O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable and versatile reagent for the synthesis of hydroxamic acids, a class of compounds with significant therapeutic potential. Its use allows for the efficient and controlled introduction of the hydroxamic acid functionality, which is a key feature in many biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of TBS-ONH₂ is essential for the design and synthesis of novel therapeutics.

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